(1R)-1-(4-fluorophenyl)propyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R)-1-(4-fluorophenyl)propyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-11(14-8(2)13)9-4-6-10(12)7-5-9/h4-7,11H,3H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONXVXXUMHENH-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)F)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Asymmetric Synthetic Methodologies for 1r 1 4 Fluorophenyl Propyl Acetate
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis represents one of the most efficient methods for producing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. wikipedia.org The primary route to (1R)-1-(4-fluorophenyl)propyl acetate (B1210297) involves the asymmetric synthesis of the precursor alcohol, (1R)-1-(4-fluorophenyl)propan-1-ol, followed by acetylation.
Asymmetric Hydrogenation of Prochiral Ketone Precursors
The most direct and atom-economical approach to (1R)-1-(4-fluorophenyl)propan-1-ol is the asymmetric hydrogenation of the corresponding prochiral ketone, 4'-fluoropropiophenone (B1329323). This reaction involves the addition of two hydrogen atoms across the carbonyl double bond with high stereocontrol, dictated by a chiral catalyst. wikipedia.org
Homogeneous catalysts, where the catalyst is in the same phase as the reactants, are particularly effective for asymmetric hydrogenation due to their high activity and selectivity. Complexes of transition metals such as Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) with chiral ligands are widely employed for the reduction of aromatic ketones.
Ruthenium (Ru) Complexes: Ruthenium catalysts, particularly those combining a chiral diphosphine with a chiral diamine ligand, are highly effective for the asymmetric hydrogenation of aromatic ketones. For instance, Ru-complexes bearing ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEN (1,2-diphenylethylenediamine) have demonstrated excellent enantioselectivities. While specific data for 4'-fluoropropiophenone is not extensively published, results from the hydrogenation of the structurally similar acetophenone (B1666503) provide a strong indication of the potential efficacy. These reactions typically achieve high conversions and enantiomeric excesses (ee) of over 99%.
Rhodium (Rh) Complexes: Rhodium complexes with chiral phosphine (B1218219) ligands are also potent catalysts for asymmetric hydrogenation. pitt.edu Ligands such as those of the DIPHOS family have been shown to be effective. pitt.edu The choice of ligand is critical in determining the stereochemical outcome of the reaction.
Iridium (Ir) Complexes: Iridium catalysts, often featuring P,N-ligands like PHOX (phosphine-oxazoline), are particularly useful for the hydrogenation of non-chelating substrates. ub.edu Recent developments have shown that Ir-MaxPHOX type catalysts can achieve high enantioselectivities (up to 99% ee) for a range of substituted olefins and ketones. ub.edu
Below is a table summarizing representative results for the asymmetric hydrogenation of propiophenone, a close analog of 4'-fluoropropiophenone, which illustrates the effectiveness of these catalytic systems.
| Catalyst Precursor | Chiral Ligand | Substrate | H₂ Pressure (atm) | Temp (°C) | Solvent | Conversion (%) | ee (%) | Ref. |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | Propiophenone | 10 | 28 | 2-Propanol | >99 | 98 (R) | |
| [Rh(cod)₂]BF₄ | (R,S)-JosiPhos | Propiophenone | 50 | 25 | Methanol (B129727) | 100 | 97 (S) | |
| [Ir(cod)Cl]₂ | (S)-iPr-PHOX | Propiophenone | 50 | 25 | Toluene (B28343) | >99 | 95 (S) |
This table presents illustrative data for a closely related substrate to demonstrate catalyst efficacy.
The enantioselectivity in these hydrogenation reactions is determined by the steric and electronic interactions within the catalyst-substrate complex during the hydride transfer step.
For the widely studied Ru-diamine catalysts, a "metal-ligand bifunctional" mechanism is proposed. In this model, the reaction does not proceed through a simple direct hydrogen transfer from the metal to the carbonyl carbon. Instead, a concerted, six-membered pericyclic transition state is involved. The amine ligand's N-H group acts as a proton donor to the carbonyl oxygen, while the ruthenium hydride (Ru-H) delivers a hydride to the carbonyl carbon simultaneously. The chirality of both the diphosphine and the diamine ligands creates a highly constrained chiral environment, forcing the prochiral ketone to bind in a specific orientation that leads to the preferential formation of one enantiomer of the alcohol.
For rhodium-based catalysts, inner-sphere mechanisms are often invoked. wikipedia.org In the "unsaturated" mechanism, the substrate coordinates to the chiral metal complex, and the diastereomer that reacts faster to produce the product is not necessarily the most stable or abundant one in solution. In the "dihydride" mechanism, the catalyst first reacts with hydrogen to form a dihydride species, which then coordinates the substrate and transfers the hydrogen atoms. wikipedia.org The enantioselectivity arises from the facial selectivity of the olefin or ketone binding to the chiral metal dihydride complex.
The success of asymmetric hydrogenation is highly dependent on the precise structure of the catalyst and the conditions under which the reaction is performed.
Reaction Conditions:
Pressure: Hydrogen pressure can significantly affect the reaction rate and, in some cases, the enantioselectivity. Higher pressures generally lead to faster reactions, but the optimal pressure for enantioselectivity may vary.
Temperature: Temperature is another critical parameter. Lower temperatures often lead to higher enantioselectivity due to the larger difference in the activation energies for the formation of the two enantiomers. However, this often comes at the cost of a slower reaction rate.
Solvent: The choice of solvent can influence both the activity and selectivity of the catalyst by affecting its solubility and the stability of the catalytic intermediates. Protic solvents like 2-propanol or methanol are commonly used.
Additives: In many Ru-catalyzed hydrogenations, the addition of a base (e.g., potassium tert-butoxide) is necessary to generate the active catalytic species. The amount and nature of the base can have a profound impact on the reaction's efficiency.
Asymmetric Addition Reactions
An alternative to the direct hydrogenation of a ketone involves the use of chiral auxiliaries to control the stereochemistry of bond-forming reactions.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is removed and can often be recovered for reuse. nih.gov
For the synthesis of (1R)-1-(4-fluorophenyl)propan-1-ol, a general strategy involving a chiral auxiliary could be envisioned. For example, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephenamine, could be acylated with a derivative of 4-fluorobenzoic acid. The resulting imide can be enolized and then subjected to a diastereoselective alkylation with an ethylating agent. The chiral auxiliary sterically blocks one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing the desired stereocenter. Subsequent cleavage of the auxiliary would yield a chiral carboxylic acid derivative, which can then be reduced to the target alcohol, (1R)-1-(4-fluorophenyl)propan-1-ol.
Alternatively, a chiral auxiliary could be attached to an acetaldehyde (B116499) equivalent, and this adduct could then undergo a diastereoselective addition of a 4-fluorophenyl Grignard or organolithium reagent. The auxiliary would again control the facial selectivity of the nucleophilic attack on the carbonyl group. After the reaction, removal of the auxiliary would furnish the desired chiral alcohol. The alcohol is subsequently acetylated to yield (1R)-1-(4-fluorophenyl)propyl acetate.
While this is a powerful and versatile strategy in asymmetric synthesis, specific examples for the preparation of this compound using this methodology are not prominent in the literature, with catalytic hydrogenation being the more common approach.
Enantioselective Grignard Additions (e.g., to 4-fluorophenyl-containing carbonyls)
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental and efficient method for creating chiral alcohols. mdpi.com In the context of synthesizing (1R)-1-(4-fluorophenyl)propan-1-ol, this involves the addition of a propyl Grignard reagent (propylmagnesium bromide) to 4-fluorobenzaldehyde (B137897). To achieve enantioselectivity, a chiral ligand is employed to form a complex with the Grignard reagent, thereby directing the nucleophilic attack to one face of the aldehyde.
Chiral amino alcohols are frequently used as ligands in these reactions. mdpi.comresearchgate.net The effectiveness of the asymmetric induction depends on several factors, including the structure of the chiral ligand, the solvent, and the reaction temperature. mdpi.comresearchgate.net Studies on the addition of propylmagnesium bromide to benzaldehyde, a close structural analog of 4-fluorobenzaldehyde, have shown that ligands with two asymmetric centers, such as those derived from ephedrine, can provide higher enantioselectivity. mdpi.comresearchgate.net Donor solvents like THF can sometimes negatively impact the enantiomeric excess by competing with the chiral ligand for coordination to the magnesium atom. mdpi.com The asymmetric induction is often more pronounced in the formation of aromatic secondary alcohols compared to their aliphatic counterparts. mdpi.com
| Ligand | Reagent:Ligand:Substrate Ratio | Solvent | Yield (%) | Configuration | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| (-)-Ephedrine | 6.0:2.0:1.0 | Toluene | 85 | S-(+) | 29 |
| (-)-Ephedrine | 6.0:2.0:1.0 | Toluene | 51 | S-(-) | 40 |
| (-)-Pseudoephedrine | 4.0:2.0:1.0 | THF | 90 | S-(+) | 8 |
| (-)-N-propylephedrine | 3.0:1.0:1.0 | Toluene | 96 | R-(-) | 2 |
Organocatalytic Methods for Chiral Ester Formation
Organocatalysis offers an alternative to metal-based systems for asymmetric synthesis. For the formation of a chiral ester like this compound, the most relevant organocatalytic method is the acylative kinetic resolution of the racemic precursor alcohol, (±)-1-(4-fluorophenyl)propan-1-ol. In this process, a chiral organocatalyst selectively promotes the acylation of one enantiomer of the alcohol, leaving the other unreacted.
Chiral isothioureas have emerged as highly effective catalysts for the acylative kinetic resolution of a range of alcohols. nih.gov These catalysts can achieve high selectivity factors (s), leading to both the acylated product and the unreacted alcohol in high enantiomeric purity at around 50% conversion. nih.gov While direct examples on 1-(4-fluorophenyl)propan-1-ol (B1330434) are not prevalent, the successful resolution of various planar chiral paracyclophanols demonstrates the potential of this methodology. nih.gov The mechanism typically involves the formation of a chiral acylating agent intermediate from the reaction of the catalyst with an acyl donor (e.g., an acid anhydride), which then selectively acylates one enantiomer of the racemic alcohol.
Metal-Catalyzed Cross-Coupling Reactions for Fluorinated Aromatics
The formation of the chiral center in 1-(4-fluorophenyl)propan-1-ol via a metal-catalyzed cross-coupling reaction is a less common but plausible strategy. This approach would involve constructing the key C-C bond that forms the stereocenter through a catalytic process. For instance, an asymmetric Suzuki, Negishi, or Kumada coupling could potentially be employed. However, these reactions are more typically used for C(sp²)-C(sp²) or C(sp²)-C(sp³) bond formations without the simultaneous creation of a stereocenter at the coupling site.
Developing a cross-coupling reaction to asymmetrically form the benzylic stereocenter of the target precursor would be challenging. It might involve the coupling of a 4-fluorophenyl metallic reagent with a propyl derivative containing a leaving group at the 1-position, catalyzed by a transition metal complex with a chiral ligand. Asymmetric alkylation of certain N-protected amino acid esters using a chiral phase-transfer catalyst (Maruoka catalyst) followed by a Miyaura borylation has been used to synthesize novel boron-containing amino acids, demonstrating the power of metal catalysis in creating complex chiral molecules. elsevierpure.com However, for a simple secondary alcohol like 1-(4-fluorophenyl)propan-1-ol, methods like asymmetric reduction of the corresponding ketone or resolution of the racemic alcohol are generally more direct and efficient.
Biocatalytic Approaches
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity, often under mild reaction conditions. For the synthesis of this compound, biocatalytic methods are primarily focused on the resolution of the racemic alcohol precursor.
Enzymatic Kinetic Resolution of Racemic Precursors (e.g., alcohols)
Enzymatic kinetic resolution (EKR) is a widely used and powerful technique for obtaining enantiomerically pure compounds. mdpi.com The process relies on an enzyme that preferentially catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting one (as the unreacted substrate). mdpi.com For the synthesis of this compound, the racemic alcohol, (±)-1-(4-fluorophenyl)propan-1-ol, can be resolved using an enzyme, typically a lipase (B570770).
The resolution can be performed through two main pathways:
Enantioselective esterification/transesterification: The racemic alcohol is reacted with an acyl donor. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form the acetate ester, leaving the S-enantiomer of the alcohol largely unreacted.
Enantioselective hydrolysis: The racemic acetate, (±)-1-(4-fluorophenyl)propyl acetate, is subjected to enzymatic hydrolysis. The enzyme selectively cleaves the acetyl group from one enantiomer, yielding the enantiopure alcohol and the unreacted enantiopure acetate.
Lipase-Mediated Transesterification and Hydrolysis
Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are the most widely used enzymes for the kinetic resolution of alcohols due to their broad substrate specificity, high stability in organic solvents, and commercial availability. nih.govnih.gov Lipase-catalyzed transesterification involves the transfer of an acyl group from an acyl donor, such as a vinyl ester (e.g., vinyl acetate) or a fatty acid, to the alcohol. nih.govresearchgate.net The kinetics of this reaction often follow a ping-pong bi-bi mechanism. nih.gov
In the resolution of racemic 1-phenyl-1-propanol (B1198777), a close analog, lipase-catalyzed enantioselective esterification has been extensively studied. researchgate.netnih.gov The reaction involves the alcohol, an acyl donor, and a lipase suspended in an organic solvent. The choice of acyl donor and solvent significantly impacts the reaction's efficiency and enantioselectivity. nih.gov Vinyl esters are highly reactive acyl donors, but the resulting acetaldehyde by-product can sometimes deactivate the enzyme. researchgate.net Fatty acids are more stable and cheaper alternatives. researchgate.net
Enzyme Selection and Optimization for Stereoselectivity
The success of an enzymatic kinetic resolution hinges on the selection of the right enzyme and the optimization of reaction conditions to maximize both conversion and enantioselectivity (often expressed as the enantiomeric ratio, E).
Enzyme Selection: A variety of commercially available lipases are typically screened for the resolution of a target alcohol. Common lipases include those from Candida antarctica (CAL-A and CAL-B), Candida rugosa (CRL), Pseudomonas cepacia (PS), and porcine pancreas (PPL). nih.gov For the resolution of (R,S)-1-phenyl-1-propanol, Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), has been shown to exhibit the highest enantioselectivity. nih.govnih.gov
Optimization of Conditions: Once a suitable enzyme is identified, several parameters are optimized to enhance performance:
Acyl Donor: The chain length of fatty acids used as acyl donors can influence reaction rates and selectivity. For 1-phenyl-1-propanol, lauric acid (C12) was found to be an effective acyl donor. nih.gov
Solvent: The choice of organic solvent is critical. The polarity of the solvent, often correlated with its log P value, affects enzyme activity and enantioselectivity. For the resolution of 1-phenyl-1-propanol with Novozym 435, toluene (log P = 2.5) was identified as the optimal solvent. nih.gov
Temperature: Temperature affects the reaction rate and enzyme stability. A study on 1-phenyl-1-propanol resolution found 50°C to be the optimal temperature. nih.gov
Substrate and Acyl Donor Molar Ratio: The ratio of the acyl donor to the alcohol can impact the reaction equilibrium and rate. A 1:1 molar ratio was found to be optimal in one study. nih.gov
Water Content: For esterification reactions, water is a by-product that can lead to a reverse hydrolytic reaction, reducing the yield. The addition of molecular sieves to remove water in situ is a common strategy to drive the reaction forward. nih.gov
By carefully optimizing these parameters, high enantiomeric excess (ee) can be achieved. For the lipase-catalyzed esterification of 1-phenyl-1-propanol, an ee of 95% for the unreacted (S)-alcohol was obtained after 2.5 hours under optimized conditions. nih.gov
| Parameter | Conditions Tested | Optimal Condition |
|---|---|---|
| Lipase Source | Novozym 435, Lipase from Pseudomonas sp., Lipase from Candida rugosa | Novozym 435 |
| Acyl Donor (Fatty Acid) | C12 to C16 | Lauric Acid (C12) |
| Organic Solvent (Log P) | 0.5 to 4.5 | Toluene (Log P = 2.5) |
| Temperature | 10 - 60 °C | 50 °C |
| Acyl Donor/Alcohol Molar Ratio | 1:1, 3:2, 2:1, 3:1 | 1:1 |
| Molecular Sieves | 0 - 133.2 kg/m³ | 133.2 kg/m³ |
Enantioselective Biotransformations (e.g., Reductions)
Enantioselective biotransformations have emerged as a powerful and environmentally benign alternative to traditional chemical methods for producing chiral compounds. These processes utilize whole microbial cells or isolated enzymes as catalysts to achieve high stereoselectivity under mild reaction conditions. The primary route to this compound via biotransformation involves the asymmetric reduction of the prochiral ketone, 4'-fluoropropiophenone, to the corresponding (R)-alcohol, followed by acetylation.
Several microorganisms are known to possess ketoreductases that exhibit high enantioselectivity in the reduction of aromatic ketones. While specific studies on the bioreduction of 4'-fluoropropiophenone are not extensively documented, valuable insights can be drawn from studies on analogous substrates.
Whole-Cell Biocatalysts:
Rhodotorula mucilaginosa : This yeast has been identified as a highly effective whole-cell biocatalyst for the asymmetric reduction of various aromatic ketones, consistently yielding the corresponding (S)-alcohols with high enantiomeric excess (ee). academicjournals.orgresearchgate.net For instance, the reduction of acetophenone using R. mucilaginosa YS62 resulted in (S)-1-phenylethanol with a conversion rate of 89.7% and an impressive 99.9% ee. academicjournals.org Immobilized cells of R. mucilaginosa have also been successfully employed for the enantioselective reduction of a range of aromatic ketones, demonstrating good to excellent results and improved stability, making them suitable for industrial applications. researchgate.netmdpi.comnih.gov Although typically producing (S)-alcohols, the substrate scope of the enzymes within this organism could potentially be explored for activity on 4'-fluoropropiophenone.
Bacillus cereus : In contrast to many biocatalysts that follow Prelog's rule to yield (S)-alcohols, some strains of Bacillus cereus have been found to exhibit anti-Prelog stereospecificity. For example, Bacillus cereus TQ-2 has been used to convert acetophenone to (R)-1-phenylethanol with 99% ee. nih.gov This strain has shown activity across a broad pH range and on various structurally diverse ketones, making it a promising candidate for the synthesis of the desired (R)-1-(4-fluorophenyl)propan-1-ol. nih.govresearchgate.net
The following table summarizes the performance of these whole-cell biocatalysts in the reduction of analogous aromatic ketones.
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) |
| Rhodotorula mucilaginosa YS62 | Acetophenone | (S)-1-phenylethanol | 89.7 | 99.9 |
| Bacillus cereus TQ-2 | Acetophenone | (R)-1-phenylethanol | - | 99 |
| Immobilized R. mucilaginosa | Aromatic Ketones | Corresponding (S)-Alcohols | Good-Excellent | High |
Isolated Enzymes:
Xylose Reductase from Candida tenuis : Aldo-keto reductases, such as xylose reductase from Candida tenuis, are known to catalyze the reduction of a variety of carbonyl compounds. nih.govnih.govelsevierpure.com While its primary substrate is D-xylose, the substrate specificity of this enzyme could be explored for the reduction of 4'-fluoropropiophenone. Site-directed mutagenesis has been employed to alter the coenzyme specificity of this enzyme, demonstrating its potential for engineering towards specific substrates and selectivities. nih.gov
The general scheme for the biotransformation is as follows:

Chiral Pool Synthesis Strategies
Chiral pool synthesis leverages the vast array of naturally occurring, enantiomerically pure compounds as starting materials. This approach incorporates a pre-existing stereocenter into the synthetic route, avoiding the need for a de novo asymmetric step.
While a direct, naturally occurring chiral building block for the synthesis of this compound is not readily apparent, a hypothetical strategy could involve the use of a chiral precursor that can be elaborated to the target molecule. For instance, a chiral amino acid or hydroxy acid could potentially be converted through a series of functional group interconversions. However, this approach is often lengthy and may not be the most efficient for this specific target.
A more direct chiral pool approach involves the use of commercially available, enantiomerically pure fluorinated building blocks. The synthesis would then focus on the elaboration of the side chain to achieve the desired propyl acetate structure.
A plausible, though not definitively documented, strategy could commence with a chiral fluorinated precursor such as (R)-4-fluorostyrene oxide or a derivative of (R)-4-fluoromandelic acid.
Hypothetical Synthetic Route from (R)-4-fluoromandelic acid:
Reduction of the Carboxylic Acid: The carboxylic acid functionality of (R)-4-fluoromandelic acid could be reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield (R)-1-(4-fluorophenyl)ethane-1,2-diol.
Selective Protection and Oxidation: The diol would require selective protection of the primary alcohol, followed by oxidation of the secondary alcohol to a ketone.
Grignard Addition: A Grignard reaction with methylmagnesium bromide (CH3MgBr) would introduce the additional methyl group, forming a tertiary alcohol.
Deoxygenation and Acetylation: Subsequent deoxygenation of the tertiary alcohol and acetylation of the remaining secondary alcohol would yield the target molecule. This route, however, is complex and involves multiple steps that could affect the stereochemical integrity.
A more direct, albeit still hypothetical, approach would be to utilize a chiral fluorinated building block that already contains a portion of the required carbon skeleton. For example, if a chiral fluorinated synthon with the correct stereochemistry at the benzylic position were available, the synthesis would be significantly streamlined. The development of synthetic methods to produce such versatile chiral fluorinated building blocks is an active area of research. nih.govbeilstein-journals.org
Enantiomeric Resolution Techniques for 1r 1 4 Fluorophenyl Propyl Acetate
Classical Optical Resolution via Diastereomeric Salt Formation
Classical optical resolution is a widely utilized method for separating enantiomers of racemic compounds that can form salts, such as amines and carboxylic acids. This technique can also be applied to alcohols, like 1-(4-fluorophenyl)propan-1-ol (B1330434), the precursor to (1R)-1-(4-fluorophenyl)propyl acetate (B1210297), by forming diastereomeric esters or salts of derivatives. The fundamental principle involves the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Selection and Design of Chiral Resolving Agents
The success of a classical resolution heavily depends on the choice of the chiral resolving agent. For the resolution of racemic 1-(4-fluorophenyl)propan-1-ol, derivatives of tartaric acid are commonly employed as effective resolving agents. The selection process often involves screening a variety of commercially available and structurally diverse chiral acids to identify one that forms a well-defined, crystalline salt with one of the enantiomers, leading to a significant difference in solubility between the two resulting diastereomeric salts.
Key considerations in the selection of a resolving agent include:
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and at a reasonable cost, especially for large-scale applications.
Chemical Properties: The agent must be able to form a stable salt with the target compound. For alcohols, this often involves derivatization to an acidic or basic moiety.
Crystallization Characteristics: The formed diastereomeric salt should have good crystallization properties, yielding well-defined crystals that are easy to handle and separate.
Solubility Difference: A significant difference in solubility between the two diastereomeric salts in a particular solvent is crucial for efficient separation.
Commonly used chiral resolving agents for similar compounds include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. For instance, O,O'-dibenzoyl-D-tartaric acid and O,O'-di-p-toluoyl-D-tartaric acid have proven effective in resolving various racemic alcohols after their conversion to a suitable derivative.
Table 1: Examples of Chiral Resolving Agents for Alcohols (after derivatization)
| Resolving Agent | Class | Comments |
| (+)-O,O'-Dibenzoyl-D-tartaric acid | Acid | Forms diastereomeric salts with chiral amines or esters with chiral alcohols. |
| (-)-O,O'-Di-p-toluoyl-L-tartaric acid | Acid | Often provides different selectivity compared to the dibenzoyl derivative. |
| (1S)-(+)-10-Camphorsulfonic acid | Acid | A strong acid, useful for resolving basic compounds. |
| (R)-(-)-Mandelic acid | Acid | A versatile resolving agent for a variety of amines and alcohols. |
Optimization of Crystallization Conditions for Diastereomer Separation
Once a suitable chiral resolving agent has been selected, the optimization of crystallization conditions is paramount to achieving high enantiomeric purity and yield. This is often an empirical process involving the screening of various solvents and solvent mixtures, temperature profiles, and concentration ranges.
The goal is to identify conditions where one diastereomer is significantly less soluble than the other, allowing it to crystallize out of the solution while the other remains dissolved. Key parameters to optimize include:
Solvent System: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A range of solvents from polar (e.g., alcohols, water) to nonpolar (e.g., hydrocarbons) and their mixtures are typically screened.
Temperature: Temperature affects solubility and the kinetics of crystallization. A controlled cooling profile is often employed to promote the formation of large, pure crystals.
Concentration: The concentration of the diastereomeric salt solution can impact the yield and purity of the crystallized product. Supersaturation is necessary for crystallization to occur, but excessive supersaturation can lead to rapid precipitation and inclusion of impurities.
Stirring and Seeding: Agitation can influence crystal size and morphology. The introduction of seed crystals of the desired diastereomer can induce crystallization and improve the enantiomeric purity of the product.
The progress of the resolution is typically monitored by measuring the enantiomeric excess (ee) of the crystalline material and the mother liquor using techniques such as chiral HPLC. The process may require multiple recrystallizations to achieve the desired level of enantiomeric purity.
Table 2: Factors Influencing Diastereomeric Crystallization
| Parameter | Effect on Resolution | Optimization Strategy |
| Solvent | Influences solubility difference between diastereomers. | Screen a variety of solvents and solvent mixtures. |
| Temperature | Affects solubility and crystallization kinetics. | Develop a controlled cooling profile. |
| Concentration | Impacts yield and purity. | Optimize starting concentration to control supersaturation. |
| Cooling Rate | Influences crystal size and purity. | Slower cooling rates generally favor larger, purer crystals. |
| Seeding | Can induce crystallization of the desired diastereomer. | Add a small amount of pure diastereomer crystals. |
Regeneration of Enantiopure (1R)-1-(4-fluorophenyl)propyl Acetate
After the separation of the desired diastereomeric salt, the final step is the regeneration of the enantiopure alcohol, 1-(4-fluorophenyl)propan-1-ol. This is typically achieved by treating the purified diastereomeric salt with an acid or a base to break the salt linkage and liberate the chiral resolving agent and the enantiopure compound.
For example, if an acidic resolving agent was used, the diastereomeric salt is typically dissolved in a suitable solvent and treated with a base (e.g., sodium hydroxide, sodium carbonate) to neutralize the resolving agent and free the alcohol. The enantiopure alcohol can then be extracted into an organic solvent. The resolving agent can often be recovered from the aqueous phase and recycled, which is an important consideration for the economic viability of the process.
Following the isolation of the enantiopure (1R)-1-(4-fluorophenyl)propan-1-ol, it is then converted to the final product, this compound, through a standard esterification reaction, for example, by reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable catalyst or base.
Chromatographic Resolution Methods
Chromatographic techniques offer a powerful alternative to classical resolution, particularly for compounds that are difficult to crystallize or when high purity is required. These methods rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) in a chromatographic column.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
Chiral HPLC is a widely used analytical technique for determining the enantiomeric purity of a chiral compound and for small-scale preparative separations. The separation is achieved by passing a solution of the racemic mixture through a column packed with a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and their separation.
The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for the separation of a broad range of chiral compounds, including aromatic alcohols and their esters. Columns like Chiralpak® and Chiralcel® are frequently employed.
The development of a chiral HPLC method involves optimizing several parameters to achieve baseline separation of the enantiomers with good peak shape and reasonable analysis time. These parameters include:
Chiral Stationary Phase: Screening of different CSPs is the first and most crucial step.
Mobile Phase: The composition of the mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane (B92381), heptane) and a polar modifier (e.g., isopropanol (B130326), ethanol), is optimized to control the retention and selectivity of the separation.
Flow Rate: The flow rate of the mobile phase affects the efficiency and speed of the separation.
Temperature: Column temperature can influence the thermodynamics of the chiral recognition process and thus the separation.
Detector Wavelength: The wavelength for UV detection is chosen to maximize the signal-to-noise ratio for the analyte.
Table 3: Typical Chiral HPLC Parameters for Separation of Aromatic Alcohols/Esters
| Parameter | Typical Conditions |
| Column | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol or Heptane (B126788)/Ethanol mixtures |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Preparative Chiral Chromatography for Larger Scale Separation
For the isolation of larger quantities of a single enantiomer, preparative chiral chromatography is employed. This technique is essentially a scaled-up version of analytical chiral HPLC. It utilizes larger columns with greater loading capacity to process significant amounts of the racemic mixture in a single run or in multiple cycles.
The primary goal of preparative chromatography is to maximize throughput (the amount of pure enantiomer produced per unit of time) while maintaining high purity and yield. The method development for preparative chromatography often starts at the analytical scale to identify the optimal CSP and mobile phase conditions. These conditions are then scaled up to the preparative system.
Key considerations for preparative chiral chromatography include:
Column Size and Packing Material: Larger diameter columns packed with larger particle size CSPs are used to accommodate higher sample loads.
Loading Capacity: The amount of racemic mixture that can be injected onto the column without compromising the separation is a critical parameter. Overloading the column can lead to peak broadening and loss of resolution.
Solvent Consumption: Preparative chromatography can be solvent-intensive, so optimizing the mobile phase composition and considering solvent recycling can significantly reduce operational costs.
Fraction Collection: Precise collection of the eluting enantiomer fractions is necessary to ensure high purity of the final product.
While preparative chromatography can be more expensive than classical resolution due to the cost of the chiral stationary phases and the large volumes of solvents required, it often provides a faster and more direct route to obtaining highly pure enantiomers, especially for challenging separations.
Supercritical Fluid Chromatography (SFC) in Chiral Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for the separation of enantiomers, offering significant advantages over traditional high-performance liquid chromatography (HPLC). selvita.com SFC is considered a greener alternative to normal-phase HPLC as it primarily uses non-toxic, supercritical carbon dioxide as the main component of the mobile phase, supplemented with a small amount of an organic modifier, typically an alcohol like methanol (B129727) or isopropanol. chromatographytoday.com The physical properties of supercritical fluids, such as low viscosity and high diffusivity, permit higher flow rates and faster column equilibration, leading to more efficient and rapid separations compared to HPLC. selvita.comchromatographytoday.com
The success of chiral SFC hinges on the selection of the chiral stationary phase (CSP). Polysaccharide-based CSPs, which are phenyl carbamates or benzoates of cellulose and amylose coated or immobilized on a silica (B1680970) support, are the most widely used for their broad applicability and robust chiral recognition capabilities. chromatographytoday.comchromatographyonline.com For halogenated compounds such as this compound, fluorinated stationary phases have been shown to be particularly effective, potentially enhancing chiral recognition and improving separation efficiency. chromatographytoday.com
The general strategy for developing a chiral SFC separation method involves screening a set of columns with different polysaccharide-based selectors and using simple mobile phases of CO2 with either methanol or isopropanol as a modifier. researchgate.net This approach has demonstrated a high success rate, often exceeding 95% for resolving diverse chiral molecules in drug discovery programs. researchgate.net While specific experimental data for the SFC separation of this compound is not detailed in the reviewed literature, the successful separation of structurally similar compounds, such as other fluorinated phenyl ethanols, illustrates the technique's capability. fagg.be
Table 1: Illustrative SFC Chiral Separation Conditions for Structurally Similar Compounds
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) | Cellulose Tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | CO₂ / Methanol (80:20 v/v) | CO₂ / Isopropanol (90:10 v/v) |
| Flow Rate | 3.0 mL/min | 4.0 mL/min |
| Back Pressure | 150 bar | 120 bar |
| Temperature | 40 °C | 35 °C |
This table represents typical starting conditions for the chiral SFC screening of compounds structurally related to this compound, based on established methodologies. researchgate.net
Kinetic Resolution Strategies
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. The principle relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. A significant limitation of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer of the starting material is 50%. nih.gov
Non-enzymatic kinetic resolution employs synthetic chiral catalysts or reagents to achieve enantioselective transformations. In the context of resolving racemic 1-(4-fluorophenyl)propyl acetate, a common approach would be an enantioselective hydrolysis or alcoholysis reaction catalyzed by a chiral complex. The catalyst would preferentially convert one enantiomer (e.g., the (S)-acetate) into the corresponding alcohol, leaving the desired (R)-acetate unreacted and therefore enantioenriched.
The development of these methods focuses on creating highly selective catalysts that can effectively discriminate between the two enantiomers. Ligand-accelerated catalysis is a key strategy, where a chiral ligand coordinates to a metal center to create a chiral environment that promotes the selective reaction of one enantiomer. While enzymatic resolutions are common, purely synthetic methods are continuously being developed to overcome limitations of enzyme stability and to provide access to both enantiomers of a product by simply using the opposite enantiomer of the catalyst. wordpress.com
Table 2: Conceptual Outline of Non-Enzymatic Kinetic Resolution of Racemic Acetate
| Species | Role | Outcome |
| Racemic (R/S)-Acetate | Starting Material | Mixture of enantiomers. |
| Chiral Catalyst/Reagent | Selector | Reacts preferentially with the (S)-enantiomer. |
| (S)-Alcohol | Product | Formed from the faster-reacting (S)-acetate. |
| (R)-Acetate | Enantioenriched Substrate | The slower-reacting, desired enantiomer remains. |
Dynamic kinetic resolution (DKR) is an advanced strategy that overcomes the 50% yield limitation of conventional kinetic resolution. nih.gov DKR combines an effective kinetic resolution with a rapid, in-situ racemization of the slower-reacting enantiomer. This racemization continuously replenishes the faster-reacting enantiomer, theoretically allowing for the conversion of 100% of the racemic starting material into a single, enantiomerically pure product. nih.govwordpress.com
A highly effective route to produce this compound is through the DKR of its precursor, the racemic alcohol 1-(4-fluorophenyl)propan-1-ol. Chemoenzymatic DKR has proven particularly successful for fluorinated aryl alcohols. researchgate.net This approach pairs a lipase (B570770), such as Candida antarctica lipase B (CALB), for the (R)-selective acylation with an in-situ metal catalyst, often a ruthenium complex, for the racemization of the remaining (S)-alcohol. researchgate.net This combination has been shown to deliver the corresponding (R)-acetates in high yields (≥97%) and with excellent enantiomeric excess (≥98%). researchgate.net
Furthermore, significant progress has been made in developing non-enzymatic DKR processes for secondary alcohols. nih.gov These systems use a combination of a chiral nucleophilic catalyst, such as a planar-chiral derivative of 4-(dimethylamino)pyridine (DMAP), for the enantioselective acylation, and a ruthenium complex for racemization. nih.gov A key breakthrough in this area was overcoming the incompatibility between the racemization catalyst and common acylating agents like acetic anhydride. Mechanistic studies revealed that the ruthenium catalyst could be deactivated by forming a stable acetate complex. nih.govnih.gov This issue was circumvented by using an alternative acylating agent, such as an acyl carbonate, enabling the successful DKR of a variety of aryl alkyl carbinols. nih.govnih.gov
Table 3: Research Findings on DKR of Fluorinated Aryl Alcohols
| Catalyst System | Acylating Agent | Yield | Enantiomeric Excess (ee) | Reference |
| Candida antarctica Lipase B (CALB) + Ruthenium Complex | Vinyl Acetate | ≥97% | ≥98% | researchgate.net |
| Planar-chiral DMAP derivative + Ruthenium Complex | Acetyl Isopropyl Carbonate | 85-93% | 89-99% | nih.gov |
Mechanistic Investigations in the Synthesis of 1r 1 4 Fluorophenyl Propyl Acetate
Reaction Pathway Elucidation for Stereoselective Transformations
The primary pathway for the synthesis of (1R)-1-(4-fluorophenyl)propyl acetate (B1210297) is the lipase-catalyzed kinetic resolution of racemic 1-(4-fluorophenyl)propan-1-ol (B1330434). This process involves the selective acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. Lipases, particularly from Candida antarctica (often immobilized as Novozym 435), have demonstrated high efficiency and enantioselectivity in this type of transformation.
The generally accepted mechanism for lipase-catalyzed acylation involves a two-step, Ping-Pong Bi-Bi kinetic model. The reaction is initiated by the nucleophilic attack of the serine residue in the lipase's catalytic triad (B1167595) (Ser-His-Asp) on the acyl donor, typically an ester like vinyl acetate or a fatty acid. This forms a tetrahedral intermediate which then collapses to release the alcohol portion of the acyl donor and forms a stable acyl-enzyme intermediate.
In the second stage, the chiral alcohol, 1-(4-fluorophenyl)propan-1-ol, acts as a nucleophile, attacking the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate. It is within this step that the stereochemical outcome is determined. The enzyme's active site preferentially accommodates one enantiomer over the other, leading to the selective formation of the corresponding ester. For secondary alcohols, lipases generally exhibit a preference for the (R)-enantiomer. Following the collapse of this second intermediate, the chiral ester, (1R)-1-(4-fluorophenyl)propyl acetate, is released, and the enzyme is regenerated for the next catalytic cycle.
A study on the non-fluorinated analog, 1-phenyl-1-propanol (B1198777), demonstrated that Novozym 435 effectively catalyzes its resolution via enantioselective esterification, achieving a high enantiomeric excess for the unreacted (S)-enantiomer. nih.gov This suggests a similar and effective pathway for the fluorinated counterpart.
Transition State Analysis and Computational Chemistry Studies (e.g., DFT)
While specific Density Functional Theory (DFT) studies for the enzymatic acylation of 1-(4-fluorophenyl)propan-1-ol are not extensively reported in publicly available literature, computational modeling is a powerful tool for understanding the origins of enantioselectivity in similar lipase-catalyzed reactions. Such studies typically focus on the energy differences between the transition states for the acylation of the (R)- and (S)-enantiomers.
For lipase-catalyzed reactions, the transition state involves the formation of a tetrahedral intermediate where the alcohol attacks the acyl-enzyme complex. The stereoselectivity arises from the differential stability of the diastereomeric transition states. Computational models of the enzyme's active site, often including the catalytic triad and key residues that form the binding pockets, are constructed. The (R)- and (S)-enantiomers of the alcohol are then docked into the active site, and the energies of the respective transition states for the acylation reaction are calculated.
These calculations often reveal that steric and electronic interactions between the substrate and the amino acid residues of the enzyme's binding pockets are the primary determinants of enantioselectivity. The active site of many lipases is described as having a small and a large pocket. The preferential binding of the larger and smaller substituents of the chiral alcohol in these respective pockets dictates which enantiomer will be more readily acylated. In the case of 1-(4-fluorophenyl)propan-1-ol, the 4-fluorophenyl group would be considered the large substituent and the ethyl group the smaller one. The more favorable fit of the (R)-enantiomer in the active site leads to a lower energy transition state for its acylation compared to the (S)-enantiomer.
Role of Catalyst-Substrate Interactions in Stereocontrol
The stereocontrol in the synthesis of this compound is fundamentally governed by the intricate interactions between the lipase (B570770) catalyst and the 1-(4-fluorophenyl)propan-1-ol substrate. The three-dimensional structure of the enzyme's active site creates a chiral environment that discriminates between the two enantiomers of the alcohol.
Key interactions that contribute to stereocontrol include:
Steric Hindrance: The active site of lipases like Candida antarctica lipase B (CALB) contains binding pockets of different sizes. The enantioselectivity is largely determined by how the substituents at the stereocenter of the alcohol fit into these pockets. The 4-fluorophenyl group, being bulkier than the ethyl group, will preferentially occupy the larger pocket. This steric constraint dictates the orientation of the alcohol's hydroxyl group for the nucleophilic attack on the acyl-enzyme intermediate, favoring the (R)-enantiomer.
Hydrogen Bonding: The hydroxyl group of the alcohol forms a crucial hydrogen bond with the catalytic histidine residue, which acts as a general base, activating the hydroxyl group for nucleophilic attack. The precise geometry required for this interaction is more readily achieved by the preferred enantiomer.
Van der Waals Interactions: The aromatic ring of the 4-fluorophenyl group and the alkyl chain of the ethyl group engage in van der Waals interactions with the hydrophobic residues lining the active site pockets, further stabilizing the binding of the preferred enantiomer.
The fluorine atom on the phenyl ring can also influence these interactions. While fluorine is similar in size to hydrogen, its high electronegativity can alter the electronic properties of the aromatic ring, potentially influencing π-π stacking or other electronic interactions with the enzyme's active site residues.
Kinetics of Chiral Induction and Enantiodetermining Steps
The enantiodetermining step in this reaction is the nucleophilic attack of the alcohol on the acyl-enzyme intermediate. The rate of this step is significantly different for the two enantiomers, with the rate constant for the (R)-enantiomer (k_R) being much larger than that for the (S)-enantiomer (k_S). The ratio of these rate constants (E = k_R / k_S) is known as the enantiomeric ratio or E-value, which is a measure of the enzyme's enantioselectivity. A high E-value is indicative of a highly selective resolution process.
The following table illustrates typical kinetic parameters that are determined in such studies, although specific values for 1-(4-fluorophenyl)propan-1-ol require dedicated experimental investigation.
| Kinetic Parameter | Description | Significance |
| k_R | Rate constant for the acylation of the (R)-enantiomer | A higher value indicates faster conversion of the desired enantiomer. |
| k_S | Rate constant for the acylation of the (S)-enantiomer | A lower value is desirable for high enantiomeric excess of the product. |
| E-value (k_R/k_S) | Enantiomeric ratio | A measure of the enzyme's selectivity. E > 100 is generally considered excellent for preparative purposes. |
| K_M(R) | Michaelis constant for the (R)-enantiomer | Reflects the affinity of the enzyme for the (R)-enantiomer. |
| K_M(S) | Michaelis constant for the (S)-enantiomer | Reflects the affinity of the enzyme for the (S)-enantiomer. |
The progress of the kinetic resolution can be monitored over time to determine these parameters. For instance, in the resolution of 1-phenyl-1-propanol, an enantiomeric excess of 95% for the (S)-enantiomer was achieved after 2.5 hours, indicating a significant difference in the reaction rates for the two enantiomers. nih.gov
Investigation of By-product Formation and Defluorination Pathways
In the context of lipase-catalyzed acylation, the primary by-products are typically derived from the acyl donor. For instance, if vinyl acetate is used, the by-product is acetaldehyde (B116499) (formed via the tautomerization of vinyl alcohol). If a fatty acid is the acyl donor, water is the by-product. These by-products are generally not expected to interfere with the stereochemical outcome of the reaction.
A more specific concern for fluorinated substrates like 1-(4-fluorophenyl)propan-1-ol is the potential for defluorination. The carbon-fluorine bond is generally very strong and stable. Enzymatic defluorination is a known biological process, particularly in the context of the biodegradation of persistent organic pollutants like per- and polyfluoroalkyl substances (PFAS). escholarship.orguniversityofcalifornia.edu These processes often involve oxidative or hydrolytic mechanisms that can lead to unstable fluoroalcohol intermediates which then spontaneously eliminate fluoride. escholarship.orguniversityofcalifornia.edu
However, under the relatively mild and non-oxidative conditions of a lipase-catalyzed esterification in an organic solvent, spontaneous defluorination of the aromatic ring is highly unlikely. The catalytic mechanism of lipase does not involve the activation of the C-F bond. Therefore, the formation of defluorinated by-products during the synthesis of this compound via this method is not a significant concern. The primary focus for by-product analysis would be on potential side reactions related to the acyl donor or impurities in the starting materials.
The following table summarizes the potential by-products and their likely origin:
| By-product | Potential Origin | Likelihood of Formation |
| Acetaldehyde | Use of vinyl acetate as acyl donor | High |
| Water | Use of a carboxylic acid as acyl donor | High |
| Defluorinated aromatics | Cleavage of the C-F bond | Very Low |
| Products from impurities | Impurities in starting materials or solvents | Dependent on purity |
Advanced Analytical Techniques for Stereochemical Analysis of 1r 1 4 Fluorophenyl Propyl Acetate
Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)
Enantiomeric excess is a critical measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other in a mixture. For compounds with a single stereocenter like (1R)-1-(4-fluorophenyl)propyl acetate (B1210297), the analysis focuses on enantiomeric excess. Should the compound contain multiple stereocenters, the diastereomeric ratio would also be a crucial parameter. The primary methods for this determination are chiral chromatography techniques.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of volatile compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin (B1172386) derivatives are among the most common and effective CSPs for this purpose.
For the analysis of (1R)-1-(4-fluorophenyl)propyl acetate, a GC system equipped with a Flame Ionization Detector (FID) and a capillary column coated with a derivatized cyclodextrin CSP would be employed. The acetate functional group enhances the volatility of the parent alcohol, making it well-suited for GC analysis. The choice of the specific cyclodextrin derivative (e.g., substituted β- or γ-cyclodextrins) is crucial and often determined through a screening process to achieve optimal separation. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.
Table 1: Illustrative Chiral GC Parameters for Analysis of 1-(4-fluorophenyl)propyl Acetate
| Parameter | Value |
|---|---|
| Column | CP-Cyclodextrin-β-2,3,6-M-19 (25 m x 0.25 mm i.d.) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 250 °C |
| Detector Temp. | 250 °C (FID) |
| Oven Program | 100 °C isothermal, or ramped (e.g., 90°C to 150°C at 2°C/min) |
| Expected tR (S)-enantiomer | ~11.5 min |
| Expected tR (R)-enantiomer | ~12.3 min |
Note: These parameters are based on typical methods for similar secondary benzylic acetates and serve as a starting point for method development. Retention times (tR) are hypothetical and depend on exact conditions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioselective separation of chiral compounds, offering high resolution and applicability to a broad range of molecules. csfarmacie.cz Separation is achieved on a chiral stationary phase, with polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) being particularly versatile and effective. nih.govmdpi.com
To determine the enantiomeric excess of this compound, a normal-phase HPLC method is often preferred. A column such as the Chiralcel OD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-3 (amylose tris(3,5-dimethylphenylcarbamate)) can provide excellent resolution. mdpi.com The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier such as isopropanol (B130326) or ethanol. The UV detector is set to a wavelength where the fluorophenyl chromophore absorbs, typically around 220-260 nm. The enantiomeric excess is determined by integrating the peak areas of the two enantiomers.
Table 2: Representative Chiral HPLC Conditions for a Structurally Related Compound
| Parameter | Value |
|---|---|
| Analyte | (R)-1-(4-Fluorophenyl)-3-phenyl-prop-2-yn-1-ol |
| Column | Chiralcel OD-H (25 cm x 0.46 cm) |
| Mobile Phase | 10% Isopropanol in Hexane |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (major) | 8.92 min |
| Retention Time (minor) | 24.97 min |
Data sourced from a study on a structurally analogous compound, demonstrating the typical separation achievable on a polysaccharide-based CSP.
Absolute Configuration Assignment
While chromatography can quantify the ratio of enantiomers, it does not inherently identify which peak corresponds to the (R)- or (S)-enantiomer. Assigning the absolute configuration requires methods that can probe the three-dimensional arrangement of atoms.
X-ray Crystallography of Chiral Derivatives
X-ray crystallography is considered the definitive method for determining the absolute configuration of a molecule. gcms.cz However, it requires a well-ordered single crystal. For liquids or oils like this compound, direct crystallization is often not feasible. A common strategy is to prepare a crystalline derivative.
This involves hydrolyzing the acetate to the parent alcohol, 1-(4-fluorophenyl)propanol, and then reacting it with a chiral, enantiomerically pure carboxylic acid that facilitates crystallization. Alternatively, reacting the alcohol with an acid containing a heavy atom (e.g., bromine or iodine, such as p-bromobenzoic acid) can create a derivative suitable for anomalous dispersion analysis. rsc.org The resulting crystal structure unambiguously reveals the relative and absolute stereochemistry of all chiral centers, from which the configuration of the original acetate can be inferred. The quality of the determination is often assessed by the Flack parameter, which should be close to zero for a correct assignment. nih.gov
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov These methods are powerful for assigning absolute configuration in solution, avoiding the need for crystallization.
The procedure involves measuring the experimental VCD or ECD spectrum of the enantiopure sample. Concurrently, computational chemistry (typically using Density Functional Theory, DFT) is used to predict the theoretical spectra for one of the enantiomers (e.g., the R-enantiomer). bohrium.comrsc.org The absolute configuration is assigned by comparing the experimental spectrum with the calculated one. A good match between the signs and relative intensities of the spectral bands provides a confident assignment. For a flexible molecule like this compound, this process requires a thorough conformational search to calculate a Boltzmann-weighted average spectrum from all significantly populated conformers. VCD spectroscopy, which probes vibrational transitions in the infrared region, is particularly advantageous as it is sensitive to the entire molecular structure and does not require a specific UV-Vis chromophore, which is necessary for ECD. researchgate.net
Table 3: Key VCD Bands for the Analogous (S)-1-Phenyl-1-propanol
| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | VCD Sign | Vibrational Assignment |
|---|---|---|---|
| ~1455 | 1454 | + | CH bend / Phenyl stretch |
| ~1375 | 1378 | - | CH bend |
| ~1260 | 1259 | + | C-O stretch / CH bend |
| ~1090 | 1092 | - | C-C stretch / CH bend |
Data derived from studies on the non-fluorinated analogue, 1-phenyl-1-propanol (B1198777), illustrating characteristic VCD signals in the fingerprint region used for configurational assignment. bohrium.comrsc.org
NMR-based Chiral Derivatizing Agents and Anisotropy Effects
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine absolute configuration through the use of chiral derivatizing agents (CDAs). The Mosher's ester method is a classic and reliable example. nih.gov This technique requires converting the analyte into a pair of diastereomers whose NMR spectra can be distinguished.
For this compound, the analysis would proceed as follows:
The acetate is hydrolyzed to the corresponding alcohol, (1R)-1-(4-fluorophenyl)propanol.
The alcohol is divided into two portions. One is reacted with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl, forming two diastereomeric Mosher esters.
The ¹H (and/or ¹⁹F) NMR spectra of both diastereomers are recorded and assigned.
The chemical shift differences (Δδ = δS - δR) are calculated for protons on both sides of the newly formed ester stereocenter.
The assignment of absolute configuration is based on the magnetic anisotropy effect of the phenyl group in the MTPA moiety. In the preferred conformation of the esters, this phenyl group creates distinct shielding and deshielding zones. Protons on one side of the molecule in the (S)-MTPA ester will be shielded relative to the same protons in the (R)-MTPA ester (negative Δδ), while protons on the other side will be deshielded (positive Δδ). By systematically analyzing the Δδ values, a spatial model can be constructed, allowing for the deduction of the absolute configuration of the original alcohol. nih.govoregonstate.edu
Advanced Mass Spectrometry for Structural Characterization of Stereoisomers (excluding basic identification)
While mass spectrometry (MS) is inherently "chiral-blind" due to enantiomers possessing identical mass-to-charge ratios, advanced MS techniques can create a chiral environment, enabling the structural characterization and differentiation of stereoisomers like this compound. polyu.edu.hk These methods go beyond simple identification, providing detailed insights into the three-dimensional structure of molecules.
Ion Mobility-Mass Spectrometry (IM-MS)
Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technology for the separation and characterization of isomers. nih.govresearchgate.net This technique separates gas-phase ions based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. nih.govyoutube.com Stereoisomers, having different spatial configurations, will exhibit different mobilities and thus can be resolved. youtube.comnih.gov The measurement of an ion's mobility allows for the calculation of its rotationally averaged collision cross-section (CCS), a key physical parameter that provides structural information. youtube.com
Integrating ion mobility with mass spectrometry (IM-MS) adds a powerful dimension of separation, enhancing selectivity and sensitivity. nih.gov This is particularly valuable for complex mixtures where chromatographic co-elution of isomers can occur. youtube.com For stereochemical analysis, even subtle differences in the 3D structure between enantiomers or diastereomers can lead to different CCS values, allowing for their differentiation and characterization. nih.govacs.org High-resolution ion mobility platforms are continually being developed to further enhance the ability to separate isomers with very similar structures. nih.gov
Tandem Mass Spectrometry (MS/MS) Based Methods
Tandem mass spectrometry (MS/MS) offers several strategies for chiral differentiation. These methods typically involve the formation of diastereomeric complexes by introducing a chiral selector (CS), also known as a chiral reference compound. polyu.edu.hk These non-covalent complexes, formed between the analyte enantiomers and a single enantiomer of the chiral selector, will have different stabilities and dissociation kinetics. polyu.edu.hkfrontiersin.org When these diastereomeric precursor ions are subjected to collision-induced dissociation (CID), they produce distinct fragmentation patterns or fragment ion abundances, which allows for stereochemical characterization. polyu.edu.hk
Key MS/MS-based approaches include:
Kinetic Method: This widely used technique compares the dissociation rates of the diastereomeric complexes. The relative abundances of fragment ions generated from the dissociation of the two diastereomeric complexes are measured, providing a basis for chiral discrimination. polyu.edu.hk
Chiral Recognition Ratio Method: This method involves comparing the intensity ratios of the product ions to the precursor ions for each of the diastereomeric complexes. polyu.edu.hk
Photodissociation (PD) Mass Spectrometry: As an alternative to CID, photodissociation uses photons (from infrared to ultraviolet) to induce fragmentation. The differential absorption of light and subsequent fragmentation pathways of the diastereomeric complexes can be used for chiral analysis. polyu.edu.hkfrontiersin.org
Chiral Derivatization: In this approach, the enantiomers are reacted with a chiral derivatizing agent to form covalent diastereomers. text2fa.irnih.gov These diastereomers have different physicochemical properties and can be separated and distinguished using chromatography coupled with mass spectrometry, often yielding distinctive mass spectra. text2fa.ir
| Technique | Principle of Chiral Differentiation | Key Information Obtained | Typical Application |
|---|---|---|---|
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of gas-phase ions based on differences in their size and shape (collision cross-section). nih.govyoutube.com | Collision Cross-Section (CCS) values, which provide structural information. youtube.com | Separating and characterizing isomers in complex mixtures, resolving co-eluting stereoisomers. nih.gov |
| Tandem Mass Spectrometry (MS/MS) with Chiral Selectors | Different fragmentation patterns or dissociation rates of non-covalent diastereomeric complexes formed with a chiral selector. polyu.edu.hk | Relative stability and fragmentation pathways of diastereomeric complexes. | Chiral recognition and quantification using methods like the kinetic method. polyu.edu.hk |
| Mass Spectrometry with Chiral Derivatization | Formation of covalent diastereomers with distinct chromatographic and mass spectrometric properties. text2fa.ir | Confirmation of stereoisomeric structure through separation and unique fragmentation patterns of derivatives. | Enhancing sensitivity and enabling separation on achiral columns. text2fa.irnih.gov |
Quality Control and Validation of Analytical Methods
The quality control and validation of analytical methods used for stereochemical analysis are critical to ensure the reliability, accuracy, and reproducibility of the results. For chiral purity assays, method validation should adhere to established regulatory guidelines, such as those from the International Council for Harmonisation (ICH). registech.comasiapharmaceutics.info The validation process demonstrates that the analytical procedure is suitable for its intended purpose.
Key validation parameters for a chiral analytical method include:
Specificity: This is the ability of the method to assess the desired enantiomer unequivocally in the presence of other components, including its counter-enantiomer, impurities, and degradation products. registech.com For chiral methods, demonstrating baseline resolution between the enantiomers is a primary indicator of specificity. registech.com
Linearity: Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. registech.com For chiral purity analysis, linearity should be demonstrated for both the major (desired) and minor (undesired) enantiomers, typically covering a range from 80-120% of the target levels. registech.com
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. registech.com
Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery. scielo.br For chiral methods, accuracy can be inferred through the demonstration of acceptable specificity, linearity, and precision. registech.com
Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). asiapharmaceutics.infoscielo.br A reasonable precision target for the major component is a relative standard deviation (RSD) of less than 5%, while for the minor component, an RSD of less than 20% is often acceptable as it approaches the quantitation limit. registech.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. registech.com For chiral impurity analysis, the LOQ is a critical parameter and is often defined as the concentration that yields a signal-to-noise ratio of not less than 10. registech.com
Robustness: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. asiapharmaceutics.info Parameters to investigate include mobile phase composition, column temperature, and flow rate. asiapharmaceutics.infoscielo.br
System suitability tests are an integral part of both method validation and routine analysis. They are performed before each run to ensure the analytical system is performing acceptably. registech.com Key system suitability parameters for chiral separations include resolution, retention time, peak area, and tailing factor. registech.comscielo.br
Green Chemistry Principles in the Synthesis of 1r 1 4 Fluorophenyl Propyl Acetate
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. studymind.co.ukmonash.edu An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. studymind.co.uk
Chemical Acylation vs. Enzymatic Acylation:
A chemical approach might involve the use of an acylating agent like acetic anhydride (B1165640) with a catalyst. While effective, this method generates byproducts, thus lowering the atom economy. For instance, the reaction of an alcohol with acetic anhydride produces the desired ester and acetic acid as a byproduct.
The table below illustrates a theoretical comparison of atom economy for the acylation of 1-(4-fluorophenyl)propan-1-ol (B1330434).
| Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Chemical Acylation | 1-(4-fluorophenyl)propan-1-ol + Acetic Anhydride | (1R)-1-(4-fluorophenyl)propyl acetate (B1210297) | Acetic Acid | ~76% |
| Enzymatic Acylation | 1-(4-fluorophenyl)propan-1-ol + Vinyl Acetate | (1R)-1-(4-fluorophenyl)propyl acetate | Acetaldehyde (B116499) | ~81% |
Note: The atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100.
As shown, the enzymatic route can offer a higher atom economy. Furthermore, reaction mass efficiency (RME), which considers the mass of all materials used (including solvents and reagents), often favors enzymatic processes due to milder reaction conditions and reduced need for extensive purification steps.
Solvent Selection and Replacement (e.g., use of water as solvent)
The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The ideal green solvent is non-toxic, biodegradable, and derived from renewable resources.
For the enzymatic synthesis of this compound, several green solvent alternatives to traditional volatile organic compounds (VOCs) have been explored. While water is an ideal green solvent, the low solubility of non-polar substrates often limits its use in organic synthesis. However, recent advancements have focused on bio-derived solvents that offer a better environmental profile.
Promising Green Solvents:
2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, 2-MeTHF is an excellent substitute for tetrahydrofuran (B95107) (THF). nih.govrsc.orgresearchgate.net It has been successfully used in enzymatic regioselective acylations, demonstrating higher reaction rates and catalytic efficiencies compared to conventional solvents. nih.gov
Cyclopentyl Methyl Ether (CPME): CPME is another green solvent with a high boiling point, low peroxide formation, and stability under acidic and basic conditions. nih.govwikipedia.org It has been shown to enhance enzyme activity and enantioselectivity in lipase-catalyzed transesterifications. nih.govresearchgate.net
The use of these green solvents not only reduces the environmental footprint of the synthesis but can also improve reaction performance. The properties of these solvents, such as their hydrophobicity, can positively influence enzyme activity and selectivity. researchgate.net
| Solvent | Source | Key Advantages in Biocatalysis |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (e.g., levulinic acid) | Higher reaction rates, lower activation energy, good substitute for THF. nih.gov |
| Cyclopentyl Methyl Ether (CPME) | Can be bio-derived from furfural | Enhances enzyme activity and enantioselectivity, stable, forms azeotrope with water for easy removal. nih.govresearchgate.net |
Catalytic Methods for Reduced Waste Generation
The use of catalysts is a cornerstone of green chemistry, as they can significantly reduce waste by enabling more selective and efficient reactions. In the synthesis of this compound, both biocatalysts and chemocatalysts can play a vital role in minimizing waste.
Biocatalysis:
The key chiral center in the target molecule is introduced via the alcohol precursor, (1R)-1-(4-fluorophenyl)propan-1-ol. A highly effective and green method to obtain this enantiomerically pure alcohol is through the lipase-catalyzed kinetic resolution of the racemic 1-(4-fluorophenyl)propan-1-ol. nih.govnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly enantioselective and can preferentially acylate one enantiomer, leaving the other unreacted and in high enantiomeric purity. researchgate.netnih.gov This method avoids the use of stoichiometric chiral resolving agents, which generate significant waste.
Recyclable Chemocatalysts:
For the esterification step, heterogeneous acid catalysts offer a greener alternative to traditional homogeneous catalysts like sulfuric acid, which are corrosive and difficult to separate from the product. researchgate.net Recyclable solid acid catalysts that have shown promise in esterification reactions include:
Zinc(II)-based catalysts: Simple zinc salts have been demonstrated as effective and recyclable catalysts for the esterification of fatty acids. acs.orgnicl.it
Zirconium-based catalysts: Zirconium oxychloride (ZrOCl₂·8H₂O) is an efficient, inexpensive, and reusable catalyst for the esterification of carboxylic acids with alcohols, even with equimolar amounts of reactants. nih.gov
The use of such recyclable catalysts simplifies product purification and minimizes the generation of acidic waste streams.
Energy Efficiency in Reaction Design and Work-up
Energy efficiency is a crucial aspect of green chemistry that aims to minimize the energy consumption of chemical processes. Biocatalytic methods often offer significant advantages in this regard.
Enzymatic reactions, including lipase-catalyzed resolutions, are typically conducted under mild conditions (near ambient temperature and pressure). fiveable.me This contrasts sharply with many traditional chemical reactions that require high temperatures and pressures, leading to significant energy consumption.
The work-up and purification stages of a synthesis can also be energy-intensive. The high selectivity of enzymes often leads to cleaner reaction mixtures with fewer byproducts, simplifying purification processes like distillation and chromatography, thereby reducing energy usage. fiveable.me
A qualitative comparison of energy requirements is presented below:
| Process Step | Traditional Chemical Synthesis | Biocatalytic Synthesis | Energy Efficiency Advantage of Biocatalysis |
| Reaction | Often requires heating or cooling | Typically occurs at or near room temperature | Lower energy input for the reaction itself. |
| Purification | May require energy-intensive distillation or chromatography due to byproducts | Cleaner reaction profile often allows for simpler, less energy-intensive purification | Reduced energy for separation and purification. |
| Catalyst Removal | Can involve energy-intensive steps for removing homogeneous catalysts | Immobilized enzymes can be easily filtered and reused, saving energy on catalyst separation and synthesis. | Simplified catalyst recovery and reuse. |
Use of Renewable Resources and Biocatalysis
A key goal of green chemistry is to shift from fossil fuel-based feedstocks to renewable resources. The synthesis of this compound can incorporate renewable resources at multiple stages, particularly through biocatalysis.
Biocatalytic Production of Precursors:
The synthesis of the chiral alcohol precursor, (1R)-1-(4-fluorophenyl)propan-1-ol, can be achieved through the biocatalytic reduction of the corresponding prochiral ketone, 1-(4-fluorophenyl)propan-1-one. Whole-cell biocatalysts, such as strains of Acetobacter pasteurianus or Bacillus cereus, can be employed for the asymmetric reduction of ketones to produce chiral alcohols with high enantioselectivity. nih.govmdpi.comnih.gov These biotransformations often utilize renewable resources like glucose as a carbon and energy source for the microorganisms.
Renewable Feedstocks for Aromatic Scaffolds:
The aromatic core of the molecule, the 4-fluorophenyl group, is traditionally derived from petrochemical sources. However, research is ongoing to produce aromatic platform chemicals from renewable resources like lignin (B12514952), which is an abundant biopolymer. While a direct, economically viable route from lignin to 4-fluorobenzaldehyde (B137897) (a likely starting material) is still under development, this remains an active area of research in green chemistry.
Enzymatic Synthesis as a Green Technology:
As discussed in previous sections, the use of enzymes (biocatalysis) is central to a green synthesis of this compound. Lipase-catalyzed kinetic resolution is a prime example of how biocatalysis can provide a highly selective and environmentally friendly method for producing chiral molecules. nih.govwikipedia.org The biodegradability of enzymes and their ability to operate in green solvents further enhance the sustainability of this approach. fiveable.me
Scalability and Process Optimization Considerations for 1r 1 4 Fluorophenyl Propyl Acetate Synthesis
Transition from Laboratory to Pilot-Scale Production
Scaling a synthesis from the laboratory bench to a pilot plant is a critical step that bridges discovery and commercial production. For the synthesis of (1R)-1-(4-fluorophenyl)propyl acetate (B1210297) via EKR, this transition involves moving from milligram or gram-scale batches to multi-kilogram production. This leap in scale introduces significant challenges related to mass and heat transfer, reactor design, and process consistency.
One of the primary shifts in this transition is the move from batch reactors to more efficient systems like continuous flow reactors. nih.gov Continuous flow processes offer substantial advantages for scalability, including superior control over reaction parameters, enhanced safety profiles, and higher productivity. researchgate.netmdpi.com For asymmetric synthesis, where precise control is paramount to achieving high enantioselectivity, flow chemistry provides a robust platform for consistent production. nih.govasynt.com The scale-up of asymmetric fluorination processes, in particular, requires careful management of reaction conditions to maintain high diastereoselectivity and yield. acs.org
Key challenges and considerations in this transition include:
Reactor Homogeneity: Ensuring consistent mixing and temperature distribution in larger vessels to maintain optimal catalyst performance and prevent side reactions.
Downstream Processing: Developing scalable methods for separating the product, unreacted substrate, and catalyst, which can be more complex than on a lab scale.
Safety and Handling: Managing larger quantities of reagents and solvents, which requires robust safety protocols and specialized equipment.
Process Robustness: Validating that the process consistently delivers the desired product quality (purity, enantiomeric excess) at a larger scale.
Reaction Engineering and Process Control
Effective reaction engineering and stringent process control are fundamental to the successful and safe scale-up of chiral syntheses. The implementation of Process Analytical Technology (PAT) is a key strategy for achieving this. mt.com PAT involves the real-time monitoring of Critical Process Parameters (CPPs) to ensure that Critical Quality Attributes (CQAs) of the final product are consistently met. nih.gov
For the lipase-catalyzed acetylation of 1-(4-fluorophenyl)propan-1-ol (B1330434), PAT can be applied to monitor key parameters in real-time:
Substrate Conversion and Product Formation: Using in-situ spectroscopic techniques like FTIR or Raman spectroscopy to track the concentrations of the alcohol and the acetate product. researchgate.netacs.org
Enantiomeric Excess (ee): Employing online chiral chromatography or polarimetry to monitor the stereochemical outcome of the resolution as the reaction progresses. dntb.gov.ua
Temperature and pH: Using probes to ensure the enzyme operates within its optimal activity and stability range.
This real-time data allows for immediate adjustments to the process, preventing batch failures and ensuring consistent product quality. researchgate.net Furthermore, continuous flow reactors, such as packed-bed or catalytic static mixer reactors, offer superior control over residence time, temperature, and pressure, which is particularly beneficial for gas-liquid reactions or when using immobilized catalysts. nih.govasynt.comresearchgate.net This level of control is crucial for maintaining high enantioselectivity in asymmetric transformations.
Optimization of Reaction Conditions for Yield, Selectivity, and Purity (e.g., DoE methods)
To maximize efficiency, the optimization of reaction conditions is essential. Traditional "one-variable-at-a-time" (OVAT) methods are often inefficient and fail to identify interactions between different parameters. Design of Experiments (DoE), particularly Response Surface Methodology (RSM), provides a statistical framework for systematically optimizing multiple variables simultaneously. nih.govnih.gov
For the enzymatic resolution leading to (1R)-1-(4-fluorophenyl)propyl acetate, key variables to optimize using DoE would include:
Temperature: Affects both reaction rate and enzyme stability.
Substrate Molar Ratio: The ratio of the alcohol to the acyl donor (e.g., vinyl acetate).
Enzyme Loading: The amount of catalyst used.
Solvent Type: The choice of solvent can significantly impact lipase (B570770) activity and selectivity.
A hypothetical DoE study for this synthesis, based on similar lipase-catalyzed resolutions, is outlined below. nih.govnih.govnih.gov
Table 1: Hypothetical Design of Experiments (DoE) Factors and Levels for Optimization
| Factor | -1 Level | 0 Level | +1 Level |
|---|---|---|---|
| A: Temperature (°C) | 40 | 50 | 60 |
| B: Substrate Molar Ratio (Acyl Donor:Alcohol) | 1:1 | 2:1 | 3:1 |
| C: Enzyme Loading (mg/mL) | 20 | 30 | 40 |
The goal of such a study would be to find the optimal combination of these factors to maximize both the conversion of the starting material and the enantiomeric excess (ee) of the product. Kinetic studies reveal that such reactions often follow a Ping-Pong Bi-Bi mechanism, and understanding these kinetics is crucial for building accurate predictive models from DoE data. nih.govnih.gov
Catalyst Recycling and Recovery Strategies
The economic feasibility of an industrial catalytic process often hinges on the ability to recover and reuse the catalyst. This is particularly true for biocatalysts like lipases, which can be costly. The use of immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin), is a standard strategy to facilitate catalyst recovery. researchgate.netnih.govnih.gov
Immobilized catalysts offer several advantages:
Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.
Enhanced Stability: Immobilization often increases the thermal and operational stability of the enzyme.
Studies on Novozym 435 in similar esterification and transesterification reactions have demonstrated excellent reusability, with the catalyst maintaining high activity over numerous cycles. nih.govnih.gov For instance, in the synthesis of propyl-phenyl acetate, the catalyst was reused eight times without a significant drop in activity. nih.gov In the amidation of phenylglycinol, the enzyme retained about 82% of its activity after six repeated batches. nih.govnih.gov This high level of reusability is a critical factor for the industrial-scale synthesis of this compound.
Table 2: Catalyst Reusability in Lipase-Catalyzed Reactions (Analogous Systems)
| Reaction | Catalyst | Number of Cycles | Final Relative Activity (%) | Reference |
|---|---|---|---|---|
| Propyl-phenyl acetate synthesis | Novozym 435 | 8 | ~95% | nih.gov |
| Phenylglycinol amidation | Novozym 435 | 6 | ~82% | nih.gov |
Economic and Environmental Impact of Production Routes
Modern pharmaceutical manufacturing places a strong emphasis on green and sustainable chemistry. The environmental and economic performance of a synthetic route can be quantified using various green chemistry metrics. mdpi.comwikipedia.orgnih.gov
Key metrics for evaluating the synthesis of this compound include:
Atom Economy (AE): Measures the efficiency with which atoms from the reactants are incorporated into the final product. Enzymatic resolutions inherently have a theoretical maximum yield of 50% for the desired enantiomer, which limits the atom economy unless the undesired enantiomer can be racemized and recycled (a process known as dynamic kinetic resolution).
E-Factor (Environmental Factor): Calculates the ratio of the mass of waste produced to the mass of the product. Lower E-factors indicate a greener process. tamu.edu The pharmaceutical industry traditionally has high E-factors, making waste reduction a key goal. scientificupdate.com
Process Mass Intensity (PMI): Represents the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of the active pharmaceutical ingredient (API). A lower PMI signifies a more efficient and sustainable process. nih.gov
The enzymatic route to this compound offers significant environmental advantages over traditional chemical methods. nih.gov Biocatalytic processes are conducted under mild conditions (moderate temperature and pressure), often in greener solvents, and generate less toxic waste compared to processes that may rely on heavy metal catalysts or harsh reagents. nih.gov The biodegradability of the enzyme catalyst and the potential for reduced energy consumption contribute to a more favorable environmental profile and can lead to significant cost savings at an industrial scale. scientificupdate.comrsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R)-1-(4-fluorophenyl)propyl acetate, and how can enantiomeric purity be ensured?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, racemic intermediates like 1-(chlorocarbonyl)propyl acetate can be resolved using chiral HPLC or enzymatic methods to isolate the (1R)-enantiomer. Reaction conditions (e.g., Pd-catalyzed cross-coupling or microwave-assisted synthesis) should be optimized to minimize racemization . Characterization via and HRMS is critical to confirm stereochemistry .
Q. Which precursors are suitable for synthesizing this compound?
- Methodological Answer : 4-Fluorophenylacetic acid derivatives (e.g., FCHCHCOH) are common precursors. Propyl acetate backbones can be functionalized via esterification or nucleophilic substitution. Boronic acid cross-coupling (e.g., Suzuki-Miyaura) under Pd(PPh) catalysis in DME/HO at 70–80°C is effective for aryl group introduction .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use a combination of , , and IR spectroscopy to confirm functional groups. HRMS validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For fluorinated analogs, provides additional confirmation .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved during characterization?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Variable-temperature NMR can distinguish conformational exchanges. Compare experimental data with computational predictions (DFT calculations) or crystallographic data. Cross-validate with alternative techniques like mass spectrometry or 2D NMR (COSY, NOESY) .
Q. What strategies optimize microwave-assisted synthesis for higher yields of this compound?
- Methodological Answer : Microwave conditions (e.g., 150°C, 3 h with HMPA as a solvent) enhance reaction rates and selectivity. Use propylphosphonic anhydride (T3P®) as a coupling agent to improve esterification efficiency. Monitor reaction progress in real-time via inline FTIR or LC-MS .
Q. How can researchers address challenges in sourcing discontinued reagents (e.g., discontinued fluorophenyl precursors)?
- Methodological Answer : Develop alternative synthetic pathways using commercially available intermediates. For example, substitute 4-fluorophenylacetic acid with 4-fluorobenzaldehyde via reductive amination or Grignard reactions. Collaborate with custom synthesis providers to scale novel routes .
Q. What methods assess the biological activity of this compound derivatives?
- Methodological Answer : Conduct SAR studies by modifying the propyl acetate chain or fluorophenyl group. Test in vitro bioactivity (e.g., enzyme inhibition assays) and compare with analogs like 1-(4-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea. Use molecular docking to predict binding affinities to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
